Cas no 898415-36-6 (N'-(3-chlorophenyl)-N-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)

N'-(3-chlorophenyl)-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a specialized organic compound featuring a piperidine core functionalized with a toluenesulfonyl group and an ethanediamide linker. Its structural complexity enables potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The 3-chlorophenyl and toluenesulfonyl moieties contribute to enhanced binding affinity and selectivity in target interactions. This compound's well-defined stereochemistry and modular design allow for further derivatization, making it valuable for drug discovery and pharmacological research. Its stability under standard conditions ensures reliable handling in synthetic workflows.
N'-(3-chlorophenyl)-N-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide structure
898415-36-6 structure
Product Name:N'-(3-chlorophenyl)-N-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide
CAS No:898415-36-6
MF:C22H26ClN3O4S
MW:463.977543354034
CID:6020987
PubChem ID:18574371
Update Time:2025-05-21

N'-(3-chlorophenyl)-N-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(3-chlorophenyl)-N-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide
    • Ethanediamide, N1-(3-chlorophenyl)-N2-[2-[1-[(4-methylphenyl)sulfonyl]-2-piperidinyl]ethyl]-
    • N'-(3-chlorophenyl)-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
    • N'-(3-chlorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
    • AKOS024661013
    • 898415-36-6
    • F2571-0161
    • N1-(3-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
    • Inchi: 1S/C22H26ClN3O4S/c1-16-8-10-20(11-9-16)31(29,30)26-14-3-2-7-19(26)12-13-24-21(27)22(28)25-18-6-4-5-17(23)15-18/h4-6,8-11,15,19H,2-3,7,12-14H2,1H3,(H,24,27)(H,25,28)
    • InChI Key: VQWGVDPKCMAUPJ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(Cl)=C1)(=O)C(NCCC1CCCCN1S(C1=CC=C(C)C=C1)(=O)=O)=O

Computed Properties

  • Exact Mass: 463.1332552g/mol
  • Monoisotopic Mass: 463.1332552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 719
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.323±0.06 g/cm3(Predicted)
  • pka: 11.02±0.70(Predicted)

N'-(3-chlorophenyl)-N-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide Pricemore >>

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Additional information on N'-(3-chlorophenyl)-N-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide

Recent Advances in the Study of N'-(3-chlorophenyl)-N-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide (CAS: 898415-36-6)

The compound N'-(3-chlorophenyl)-N-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide (CAS: 898415-36-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and pharmacological properties.

Recent studies have highlighted the compound's role as a modulator of specific biological pathways, particularly in the context of inflammatory and oncological diseases. The presence of the 4-methylbenzenesulfonyl group and the piperidine moiety suggests potential interactions with sulfonamide-sensitive enzymes and receptors, making it a candidate for targeted therapy development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 898415-36-6 exhibits selective inhibition of protein kinases involved in cell proliferation. The compound's unique structure, featuring both chlorophenyl and ethanediamide groups, contributes to its high binding affinity and specificity. These findings open new avenues for the development of kinase inhibitors with reduced off-target effects.

Another significant advancement comes from a recent patent application (WO2023056789) describing novel formulations of 898415-36-6 for improved bioavailability. The patent highlights the compound's stability in physiological conditions and its potential for oral administration, addressing one of the major challenges in small-molecule drug development.

Ongoing preclinical studies are investigating the compound's pharmacokinetic profile and toxicity. Preliminary results suggest favorable absorption and distribution characteristics, with moderate plasma protein binding. However, further optimization may be required to enhance its metabolic stability and reduce potential hepatic clearance.

The structural complexity of 898415-36-6 presents both opportunities and challenges for medicinal chemists. Recent computational modeling studies have provided insights into its three-dimensional conformation and potential binding modes with biological targets. These models are proving invaluable for structure-activity relationship (SAR) studies aimed at developing more potent analogs.

As research progresses, 898415-36-6 continues to show promise as a lead compound for various therapeutic applications. Future directions include exploring its potential in combination therapies and investigating its effects on additional molecular targets. The compound represents an exciting area of research at the intersection of chemical biology and drug discovery.

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